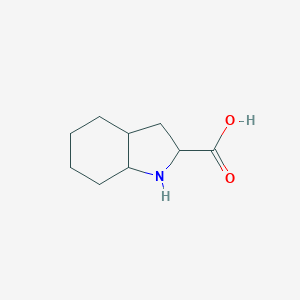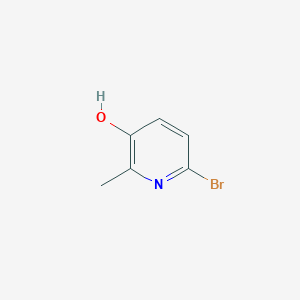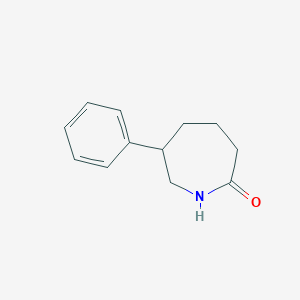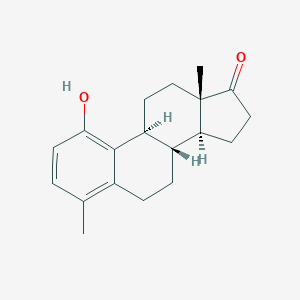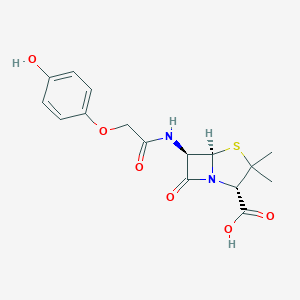
(S)-2-benzyl-3-hydroxypropanoic acid
Descripción general
Descripción
(S)-2-benzyl-3-hydroxypropanoic acid, or (S)-benzyl-3-hydroxypropionic acid (BHPA), is a naturally occurring organic acid found in plants, animals, and fungi. It is a derivative of the amino acid, alanine, and is a common component of the human diet. BHPA has been studied for its potential applications in various scientific research areas, including biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Inhibitor for Carboxypeptidase A : DL-2-Benzyl-3-formylpropanoic acid, a derivative of (S)-2-Benzyl-3-hydroxypropanoic acid, is found to be a competitive inhibitor of carboxypeptidase A. This application is relevant in understanding proteolytic enzymes and developing drugs that modulate their activity (Galardy & Kortylewicz, 1984).
Bio-Production of 3-Hydroxypropanoic Acid : 3-Hydroxypropanoic acid (3-HP) is a valuable platform chemical with high demand globally. It serves as a precursor for numerous chemicals such as acrylic acid. The research in metabolic engineering and synthetic biology has led to efficient methods for its bio-production, potentially including derivatives or analogs like (S)-2-Benzyl-3-hydroxypropanoic acid (Jers et al., 2019).
Enzyme-Catalyzed Synthesis of Hydroxypropanoic Acids : Various multistep enzymatic procedures are developed for the efficient synthesis of (R)- and (S)-3-heteroaryl-3-hydroxypropanoic acids and their derivatives. This synthetic approach has implications in the production of fine chemicals and pharmaceutical intermediates (Brem et al., 2009).
Optical Resolution in Chemical Synthesis : (S)-2-Benzyl-3-hydroxypropanoic acid can be used in the synthesis of other optically active compounds, such as 2-amino-2-methyl-3-phenylpropanoic acid. This process involves optical resolution and is crucial for producing enantiomerically pure substances for medical and industrial applications (Shiraiwa et al., 2002).
Bioplastic Production : 3-Hydroxypropanoic acid, which can include derivatives like (S)-2-Benzyl-3-hydroxypropanoic acid, has been used in the polymerized form for bioplastic production. These materials are gaining attention due to their renewable origins and potential to reduce reliance on petroleum-based plastics (Pina et al., 2011).
Intermediate in Biosynthesis : (S)-2-Benzyl-3-hydroxypropanoic acid and its related compounds serve as intermediates in the biosynthesis of various organic compounds, including benzoic acid and salicylic acid. Understanding these pathways is crucial for biosynthetic and metabolic engineering applications (Jarvis et al., 2000).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such as hydroxyacid oxidase 1 and (s)-mandelate dehydrogenase . These enzymes play crucial roles in various metabolic processes.
Biochemical Pathways
Given its potential interaction with enzymes like hydroxyacid oxidase 1 and (s)-mandelate dehydrogenase , it might influence the metabolic pathways associated with these enzymes. The downstream effects of these alterations could vary, potentially leading to changes in cellular metabolism.
Propiedades
IUPAC Name |
(2S)-2-benzyl-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUHFHDKXQBHMH-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-benzyl-3-hydroxypropanoic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


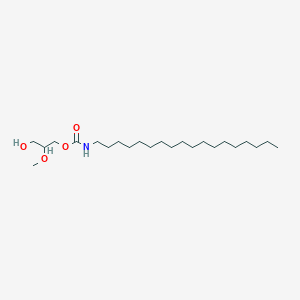
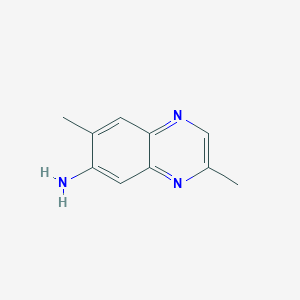
![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI)](/img/structure/B51041.png)


